2-Ethoxybenzene-1,3-diol
Description
2-Ethoxybenzene-1,3-diol is a dihydroxy aromatic compound with an ethoxy (-OCH₂CH₃) substituent at the 2-position and hydroxyl (-OH) groups at the 1- and 3-positions of the benzene ring. Such compounds are often synthesized for applications in pharmaceuticals, antimicrobial agents, and materials science due to their reactive phenolic groups and substituent-dependent properties .
Properties
CAS No. |
55020-70-7 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-ethoxybenzene-1,3-diol |
InChI |
InChI=1S/C8H10O3/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,9-10H,2H2,1H3 |
InChI Key |
LCSYBHAMRRYYLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxybenzene-1,3-diol can be synthesized through various methods. One common approach involves the ethoxylation of resorcinol. This reaction typically uses ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves similar ethoxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as phase transfer catalysts (PTCs) may also be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding dihydroxy compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Produces quinones.
Reduction: Yields dihydroxy derivatives.
Substitution: Results in halogenated or nitrated products.
Scientific Research Applications
2-Ethoxybenzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-ethoxybenzene-1,3-diol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with enzymes and proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues of Benzene-1,3-diol
The benzene-1,3-diol scaffold serves as a core structure for numerous derivatives, with variations in substituent type, position, and functionality. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Benzene-1,3-diol Derivatives
Challenges in Differentiation and Analysis
- Structural Isomerism: Components like 2-aminobenzene-1,3-diol, 5-aminobenzene-1,3-diol, and 2-aminobenzene-1,4-diol cannot be easily differentiated via standard mass spectrometry due to overlapping fragmentation patterns .
- Analytical Limitations : Polar derivatives (e.g., 2-Methylpropane-1,3-diol) pose challenges in recovery and detection during migration testing due to high volatility and matrix interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
